molecular formula C9H8Cl2O2 B3036660 (4-Chloro-3-methylphenoxy)acetyl chloride CAS No. 39784-11-7

(4-Chloro-3-methylphenoxy)acetyl chloride

Cat. No.: B3036660
CAS No.: 39784-11-7
M. Wt: 219.06 g/mol
InChI Key: AWRKVXYENKPUPW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of (4-Chloro-3-methylphenoxy)acetyl chloride is the benzylic position of aromatic compounds . The benzylic position refers to the carbon atom next to the aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic ring .

Mode of Action

This compound interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) attacks an electrophilic carbon in the this compound molecule, leading to the substitution of the chloride group . The exact mechanism can be either SN1 or SN2, depending on the nature of the substrate .

Biochemical Pathways

The compound is involved in the Friedel-Crafts acylation reaction , a type of electrophilic aromatic substitution reaction . In this reaction, an acyl group is introduced into the aromatic ring . The compound can also participate in the Suzuki-Miyaura coupling reaction , a popular method for forming carbon-carbon bonds .

Pharmacokinetics

Based on its chemical structure and reactivity, we can infer that it may be metabolized in the liver and excreted primarily via the kidneys .

Result of Action

The result of the compound’s action is the formation of new organic compounds through the substitution of the chloride group or the introduction of an acyl group into an aromatic ring . These reactions are fundamental in organic synthesis and are widely used in the production of various chemicals .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the rate of nucleophilic substitution reactions can be affected by the polarity of the solvent, temperature, and the presence of a catalyst . Moreover, the compound’s stability and reactivity can be influenced by storage conditions, such as temperature and humidity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-methylphenoxy)acetyl chloride typically involves the reaction of 4-chloro-3-methylphenol with acetyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methylphenoxy)acetyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Chloro-3-methylphenoxy)acetyl chloride is primarily used in proteomics research. It is utilized in the synthesis of various compounds that are studied for their biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific reactivity and applications in proteomics research. Its ability to form various derivatives makes it a valuable compound in scientific research .

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-6-4-7(2-3-8(6)10)13-5-9(11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRKVXYENKPUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201261100
Record name 2-(4-Chloro-3-methylphenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201261100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39784-11-7
Record name 2-(4-Chloro-3-methylphenoxy)acetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39784-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chloro-3-methylphenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201261100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 100 ml round bottom flask equipped with a reflux condenser, 27 g of 3-methyl-4-chlorophenoxyacetic acid and 32 g of thionyl chloride were charged and a small amount of zeolite was added and the mixture was refluxed until completely dissolving the reaction product. After the reaction, excess of thionyl chloride, and dissolved hydrochloric acid gas and sulfur dioxide gas were removed by a rotary evaporator and the product was distilled to obtain 25.0 g of 3-methyl-4-chlorophenoxyacetic acid chloride. The distillation was carried out at 121° to 125° C. under the pressure of 7 to 8 mmHg. The yield was 80.1%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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